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Compound of Interest

Compound Name: 3-Cyclohexylpropan-1-ol

Cat. No.: B073554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three structural isomers of 3-
Cyclohexylpropan-1-ol: 3-Cyclohexylpropan-1-ol, 1-Cyclohexylpropan-1-ol, and 2-

Cyclohexylpropan-1-ol. The differentiation of these isomers is crucial for quality control,

reaction monitoring, and characterization in synthetic chemistry and drug development. This

document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, IR, and mass

spectrometry data, supported by detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers. This data has

been compiled from various spectral databases and is intended for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

3-

Cyclohexylpropa

n-1-ol

~3.6 (t) Triplet 2H -CH₂-OH

~1.7 (m) Multiplet 5H Cyclohexyl H

~1.5 (m) Multiplet 2H -CH₂-CH₂OH

~1.2 (m) Multiplet 6H Cyclohexyl H

~0.9 (m) Multiplet 2H Cyclohexyl-CH₂-

~2.3 (s) Singlet 1H -OH

1-

Cyclohexylpropa

n-1-ol

~3.4 (m) Multiplet 1H -CH(OH)-

~1.8-1.0 (m) Multiplet 11H Cyclohexyl H

~1.5 (m) Multiplet 2H -CH₂-CH₃

~0.9 (t) Triplet 3H -CH₃

~1.7 (s) Singlet 1H -OH

2-

Cyclohexylpropa

n-1-ol

~3.5 (d) Doublet 2H -CH₂-OH

~1.8-0.9 (m) Multiplet 11H Cyclohexyl H

~1.6 (m) Multiplet 1H -CH(CH₃)-

~0.9 (d) Doublet 3H -CH₃

~1.5 (s) Singlet 1H -OH

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions. 'm' denotes a complex multiplet. Data for 2-Cyclohexylpropan-1-ol is primarily

based on predicted spectra due to limited availability of experimental data.
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Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

Compound Chemical Shift (δ) ppm Assignment

3-Cyclohexylpropan-1-ol ~63.1 -CH₂-OH

~37.8 Cyclohexyl-CH

~34.5 Cyclohexyl-CH₂-

~33.4 Cyclohexyl-CH₂

~30.8 -CH₂-CH₂OH

~26.8 Cyclohexyl-CH₂

~26.5 Cyclohexyl-CH₂

1-Cyclohexylpropan-1-ol ~75.0 -CH(OH)-

~44.0 Cyclohexyl-CH

~29.0, 26.5, 26.0 Cyclohexyl-CH₂

~27.0 -CH₂-CH₃

~10.5 -CH₃

2-Cyclohexylpropan-1-ol ~68.0 -CH₂-OH

~43.0 Cyclohexyl-CH

~39.0 -CH(CH₃)-

~30.0, 26.5, 26.0 Cyclohexyl-CH₂

~16.0 -CH₃

Note: As with ¹H NMR, these are approximate values. Data for 2-Cyclohexylpropan-1-ol is

primarily based on predicted spectra.

Table 3: IR Spectroscopic Data
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Compound O-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹)

3-Cyclohexylpropan-

1-ol
~3330 (broad) ~2920, 2850 ~1050

1-Cyclohexylpropan-

1-ol
~3350 (broad) ~2925, 2850 ~1060

2-Cyclohexylpropan-

1-ol
~3340 (broad) ~2920, 2850 ~1040

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound Molecular Ion (M⁺) M-18 (Loss of H₂O) Key Fragments

3-Cyclohexylpropan-

1-ol
142 124 83, 55

1-Cyclohexylpropan-

1-ol
142 124 83, 57

2-Cyclohexylpropan-

1-ol
142 124 83, 97

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the alcohol isomer was dissolved in 0.7 mL

of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Parameters:
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Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectrum was phase and baseline corrected. Chemical shifts were referenced to TMS.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation: A single drop of the neat liquid sample was placed directly onto the

diamond crystal of the ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection diamond ATR accessory was used.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32
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Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded prior

to the sample spectrum. The sample spectrum was then collected and is presented in terms

of transmittance. The ATR crystal was cleaned with isopropanol between samples.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of the sample in methanol (~1 µg/mL) was introduced

into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for

separation prior to analysis.

Instrumentation: A quadrupole mass spectrometer with an electron ionization source was

used.

Parameters:

Ionization energy: 70 eV

Mass range: m/z 40-400

Scan speed: 1000 amu/s

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization and comparison of the 3-
cyclohexylpropan-1-ol isomers is depicted in the following diagram.
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Caption: Workflow for the spectroscopic comparison of 3-Cyclohexylpropan-1-ol isomers.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 3-
Cyclohexylpropan-1-ol Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073554#spectroscopic-comparison-of-3-
cyclohexylpropan-1-ol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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